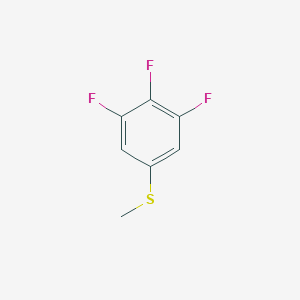

1,2,3-trifluoro-5-(methylsulfanyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trifluoro-5-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3S/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHGLLPBSQPTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C(=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314966-54-5 | |

| Record name | 1,2,3-trifluoro-5-(methylsulfanyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Chemistry of 1,2,3 Trifluoro 5 Methylsulfanyl Benzene

Reactions Involving the Fluorinated Aromatic Ring

The trifluorinated benzene (B151609) core of 1,2,3-trifluoro-5-(methylsulfanyl)benzene is highly susceptible to reactions that are facilitated by its electron-deficient character. The cumulative inductive effect of the fluorine atoms renders the aromatic ring π-poor, which is a critical factor in its reactivity profile.

Nucleophilic Aromatic Substitution (SNAr) with Diverse Nucleophiles

One of the most prominent reaction pathways for polyfluoroaromatic compounds is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing fluorine atoms activate the ring for attack by nucleophiles.

The fluorine atoms on the benzene ring can be displaced by a variety of nucleophiles. This reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, such as the fluorine atoms themselves. libretexts.org Although specific studies on this compound are not widely documented, the principles of SNAr on analogous polyfluoroaromatic compounds suggest that it will readily react with nucleophiles like alkoxides, thiolates, and amines. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov For instance, reactions with oxygen, sulfur, and nitrogen nucleophiles have been demonstrated on the similarly activated 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, leading to the substitution of the fluorine atom. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on a Model Fluorinated Benzene

The following table is based on the reactivity of the analogous compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and is illustrative of the expected reactivity for this compound.

| Nucleophile (NuH) | Base | Solvent | Product (Illustrative) |

| Methanol (MeOH) | KOH | MeOH | 1-methoxy-2,3-difluoro-5-(methylsulfanyl)benzene |

| Phenol (PhOH) | K₂CO₃ | DMF | 1-phenoxy-2,3-difluoro-5-(methylsulfanyl)benzene |

| Thiophenol (PhSH) | K₂CO₃ | DMF | 1-(phenylthio)-2,3-difluoro-5-(methylsulfanyl)benzene |

| Morpholine | K₂CO₃ | DMF | 4-(2,3-difluoro-5-(methylsulfanyl)phenyl)morpholine |

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the nucleophilic replacement of hydrogen atoms in electron-deficient aromatic rings. organic-chemistry.org This reaction utilizes carbanions that possess a leaving group at the nucleophilic center. organic-chemistry.org For this compound, VNS offers a pathway to introduce substituents at the C-H positions of the ring, which are ortho and para to the activating fluorine atoms. The reaction mechanism involves the addition of the nucleophile to the aromatic ring to form a σ-adduct, followed by a base-induced β-elimination of the leaving group from the carbanion. kuleuven.be This methodology has been successfully applied to other activated aromatic systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, to introduce carbon, oxygen, and nitrogen nucleophiles. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov

Transition-Metal-Catalyzed C-F Bond Activation and Functionalization

The activation of strong C-F bonds is a significant challenge in organic synthesis. nih.gov However, transition-metal catalysis has emerged as a powerful tool for the functionalization of fluorinated aromatic compounds. mdpi.comresearchgate.net These methods often involve the oxidative addition of a low-valent transition metal complex into the C-F bond, followed by subsequent reactions to form new C-C or C-heteroatom bonds. nih.gov While specific examples for this compound are not prevalent in the literature, the general principles of transition-metal-catalyzed C-F activation are applicable. researchgate.net Catalytic systems based on nickel, palladium, and other transition metals can be employed for cross-coupling reactions, enabling the introduction of a wide array of functional groups in place of the fluorine atoms. mdpi.com

Electrophilic Aromatic Substitution (EAS) (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. However, the presence of multiple electron-withdrawing fluorine atoms on this compound deactivates the ring towards electrophilic attack. libretexts.org The methylsulfanyl group is generally considered an ortho-, para-directing activator, but its influence is likely overshadowed by the strong deactivating effect of the three fluorine atoms.

Reactions like halogenation and nitration, which typically proceed readily with benzene, would require harsh conditions for this compound. uobabylon.edu.iquomustansiriyah.edu.iqlibretexts.orglibretexts.org For instance, the nitration of benzene is achieved with a mixture of concentrated nitric and sulfuric acids. libretexts.org For a deactivated ring, even more forcing conditions might be necessary, and the reaction would likely be slow. libretexts.org The regioselectivity of any potential EAS reaction would be complex, influenced by the directing effects of both the fluorine and methylsulfanyl substituents.

Reactions of the Methylsulfanyl (–SCH₃) Group

The methylsulfanyl group (–SCH₃) attached to the fluorinated ring also exhibits characteristic reactivity. This group can undergo transformations without affecting the aromatic core. One notable reaction is its involvement in the formation of metal complexes. For example, the related compound 3-(methylthio)benzene-1,2-dithiol can react with diiron nonacarbonyl to form a dithiolato-bridged complex, indicating the coordinating ability of the sulfur atom. nih.gov While this is not a direct reaction of the methylsulfanyl group in this compound, it highlights the potential for the sulfur atom to participate in coordination chemistry.

Furthermore, the sulfur atom in the methylsulfanyl group is susceptible to oxidation. Treatment with common oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) (–SOCH₃) and further to a sulfone (–SO₂CH₃). These transformations would significantly alter the electronic properties of the substituent, turning it from a weak activator into a strong deactivator, thereby further influencing the reactivity of the aromatic ring.

Oxidation to Sulfinyl (–S(O)CH₃) and Sulfonyl (–S(O)₂CH₃) Derivatives

The thioether moiety of this compound is susceptible to oxidation, yielding the corresponding sulfoxide and sulfone derivatives. These oxidized forms are of significant interest as they can alter the electronic properties and potential biological activity of the parent molecule. The oxidation can be controlled to selectively produce either the sulfoxide or the sulfone by careful choice of the oxidizing agent and reaction conditions.

Common oxidizing agents for the conversion of thioethers to sulfoxides and sulfones include meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate (B83412) (KMnO₄), and Oxone®. ruc.dkresearchgate.netresearchgate.netchemicalforums.com The thioether is generally more susceptible to oxidation than the aromatic ring, allowing for chemoselective transformations. reddit.com

The oxidation process is sequential. The thioether is first oxidized to the sulfoxide, which can then be further oxidized to the sulfone. To obtain the sulfoxide, milder conditions and a stoichiometric amount of the oxidant are typically employed. For the synthesis of the sulfone, an excess of the oxidizing agent and/or harsher reaction conditions are generally required. derpharmachemica.com

For instance, the use of m-CPBA at low temperatures often favors the formation of the sulfoxide, while using an excess of m-CPBA at room temperature or higher can lead to the sulfone. derpharmachemica.commasterorganicchemistry.com Similarly, Oxone®, a stable and versatile oxidant, can be used to selectively produce either the sulfoxide or the sulfone depending on the reaction stoichiometry and the presence of catalysts. researchgate.netnih.govyccskarad.com Potassium permanganate, a powerful oxidizing agent, can also be employed, often supported on solid materials like alumina (B75360) or copper sulfate (B86663) to enhance its selectivity and ease of handling. ruc.dklongdom.orgscispace.comthieme-connect.comtandfonline.com

The resulting 1,2,3-trifluoro-5-(methylsulfinyl)benzene and 1,2,3-trifluoro-5-(methylsulfonyl)benzene are valuable intermediates for further synthetic modifications. The sulfinyl and sulfonyl groups are strong electron-withdrawing groups, which further deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution.

Table 1: Common Oxidizing Agents for Thioether Oxidation

| Oxidizing Agent | Target Product | Typical Conditions |

|---|---|---|

| m-CPBA (1 equiv.) | Sulfoxide | Low temperature (e.g., 0 °C) in CH₂Cl₂ |

| m-CPBA (>2 equiv.) | Sulfone | Room temperature or reflux in CH₂Cl₂ |

| Oxone® | Sulfoxide/Sulfone | Controlled stoichiometry in a solvent mixture like MeOH/H₂O |

| KMnO₄ | Sulfone | Often used with a solid support (e.g., Al₂O₃) |

Radical Reactions of the Thioether Linkage

The thioether linkage in this compound can also participate in radical reactions. For example, under radical conditions, the methyl group of the thioether can undergo halogenation. Radical initiators, such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator, can be used to introduce a halogen atom onto the methyl group. nih.gov This functionalization provides a handle for further synthetic transformations, such as nucleophilic substitution or elimination reactions.

The stability of the resulting α-halo thioether can be influenced by the electronic nature of the trifluorophenyl group. The electron-withdrawing fluorine atoms may impact the stability of radical intermediates formed during the reaction.

Reactions with Organometallic Reagents

The trifluorinated benzene ring of this compound is a potential substrate for various organometallic cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally strong, under specific catalytic conditions, it can be activated for cross-coupling. More commonly, however, an additional leaving group such as bromine or iodine is introduced onto the ring to facilitate these reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. bohrium.comresearchgate.netresearchgate.netnih.govrsc.org If this compound were converted to an aryl halide derivative (e.g., by introducing a bromine or iodine atom), it could readily participate in Suzuki-Miyaura coupling to form biaryl structures. The regioselectivity of such a coupling would be influenced by the electronic and steric effects of the fluorine and methylsulfanyl substituents.

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.netwikipedia.orgorganic-chemistry.orgnumberanalytics.comlibretexts.org Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound would be a suitable substrate for introducing an alkynyl group onto the aromatic ring. This provides a route to extended π-systems.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds from aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comsemanticscholar.org A halogenated derivative of this compound could be coupled with a variety of primary or secondary amines to introduce nitrogen-containing functional groups, which are prevalent in pharmaceuticals and other bioactive molecules.

Derivatization and Complex Molecule Synthesis

The chemical handles present in this compound and its derivatives allow for its incorporation into more complex molecular structures, including polycyclic and heterocyclic systems, as well as advanced molecular architectures.

Formation of Polycyclic and Heterocyclic Systems Incorporating the Compound

Through the application of the aforementioned organometallic cross-coupling reactions, this compound can serve as a building block for the synthesis of larger, more complex ring systems. For example, a di-halogenated derivative could undergo sequential or double cross-coupling reactions to form fused or bridged polycyclic aromatic systems.

Furthermore, the introduction of appropriate functional groups via derivatization of the methylsulfanyl group or the aromatic ring can facilitate cyclization reactions to form heterocyclic systems. For instance, if an amino group and a carboxylic acid derivative were introduced at adjacent positions on the ring through a series of synthetic steps, they could be condensed to form a lactam, a core structure in many biologically active molecules.

Construction of Advanced Molecular Architectures

The unique substitution pattern of this compound makes it an interesting component for the design of advanced molecular architectures. The trifluorinated phenyl ring can participate in non-covalent interactions, such as π-stacking and halogen bonding, which can be exploited in the design of self-assembling systems and functional materials.

By strategically functionalizing the molecule through the reactions described above, it can be incorporated into polymers, dendrimers, or molecular cages. The electronic properties imparted by the fluorine and sulfur substituents can be fine-tuned to create materials with specific optical, electronic, or recognition properties. For example, its incorporation into a conjugated polymer backbone could modulate the polymer's band gap and charge transport properties. The potential for this compound to act as a key intermediate in the synthesis of pharmaceuticals and agrochemicals is also an area of active investigation. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,3 Trifluoro 5 Methylsulfanyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of fluorinated aromatic compounds. Through the analysis of different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecular connectivity and spatial arrangement can be assembled.

Multi-nuclear NMR Analysis (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignment

A cohesive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the precise assignment of each atom within the 1,2,3-trifluoro-5-(methylsulfanyl)benzene molecule. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating, yet anisotropic, effect of the methylsulfanyl group.

¹H NMR: The proton spectrum is the simplest, showing two distinct signals. The methyl (-SCH₃) protons appear as a singlet, typically around δ 2.5 ppm vulcanchem.com. The two aromatic protons (H-4 and H-6) are chemically non-equivalent and exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms.

¹³C NMR: The ¹³C spectrum shows seven distinct resonances corresponding to the seven carbon atoms in the molecule. The carbon atoms directly bonded to fluorine exhibit large one-bond C-F coupling constants (¹JCF). The chemical shifts of the aromatic carbons are significantly influenced by the fluorine and methylsulfanyl substituents. The methyl carbon appears at the highest field (lowest δ value).

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern. Three non-equivalent fluorine atoms are expected, giving rise to three distinct signals. These signals typically appear in the range of -110 ppm to -130 ppm relative to CFCl₃ vulcanchem.com. The splitting of these signals is governed by fluorine-fluorine (F-F) and proton-fluorine (H-F) coupling constants, which are invaluable for definitive assignments.

Table 1: Predicted NMR Data for this compound Note: The following data are estimated based on typical values for similar functional groups and substitution patterns, as specific experimental data for this compound is not widely available.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -SCH₃ | ¹H | ~2.5 | s | - |

| H-4 | ¹H | ~7.0-7.2 | ddd | ³JHH, ⁴JHF, ⁵JHF |

| H-6 | ¹H | ~6.8-7.0 | ddd | ³JHH, ⁴JHF, ⁴JHF |

| -SCH₃ | ¹³C | ~15 | q | ¹JCH |

| C-5 | ¹³C | ~140 | m | - |

| C-4 | ¹³C | ~115 | dm | ¹JCH, nJCF |

| C-6 | ¹³C | ~110 | dm | ¹JCH, nJCF |

| C-1 | ¹³C | ~150 | ddd | ¹JCF, ²JCF, ³JCF |

| C-2 | ¹³C | ~145 | ddd | ¹JCF, ²JCF, ²JCF |

| C-3 | ¹³C | ~150 | ddd | ¹JCF, ²JCF, ³JCF |

| F-1 | ¹⁹F | ~-120 | m | - |

| F-2 | ¹⁹F | ~-115 | m | - |

| F-3 | ¹⁹F | ~-125 | m | - |

| s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dm = doublet of multiplets, ddd = doublet of doublet of doublets |

Investigation of Long-Range Coupling and Anisotropic Effects

In fluorinated aromatic systems, spin-spin coupling is often observed over several bonds. These long-range couplings (e.g., ⁴JHF, ⁵JHF) are particularly informative for structural elucidation. In this compound, long-range couplings are expected between the fluorine atoms and the aromatic protons H-4 and H-6. The magnitude of these couplings is dependent on the number of intervening bonds and the dihedral angle, often following a Karplus-type relationship nih.gov. The assumption of additivity of substituent effects on H-F coupling constants can be a considerable aid in the analysis of complex spectra cdnsciencepub.com. For instance, a five-bond coupling (⁵J) can sometimes be larger than a three-bond coupling (³J) in certain heterocyclic systems, an effect attributed to the influence of lone pairs on nitrogen atoms nih.gov.

Magnetic anisotropy describes the non-uniform magnetic field generated by electron clouds, which causes shielding or deshielding of nearby nuclei vedantu.com. The benzene (B151609) ring itself is a major source of anisotropy, with its π-electron system inducing a ring current in the presence of an external magnetic field researchgate.net. This effect deshields protons on the periphery of the ring. Additionally, the C-F and C-S bonds introduce their own anisotropic effects. The highly electronegative fluorine atoms and the sulfur atom with its lone pairs create distinct regions of shielding and deshielding in the space around them, influencing the chemical shifts of the aromatic protons. These effects, combined with steric and electric field contributions, are critical for the accurate modeling and prediction of chemical shifts in halogenated aromatic compounds modgraph.co.uk.

Dynamic NMR Studies for Conformational Dynamics

Dynamic NMR (DNMR) is a technique used to study the rates of conformational exchange processes. For this compound, the primary conformational flexibility arises from the rotation of the methylsulfanyl (-SCH₃) group around the C-S bond.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single, time-averaged signal for the methyl protons. However, at lower temperatures, this rotation can be slowed or "frozen out." If the barrier to rotation is sufficiently high, separate signals may be observed for non-equivalent conformations. DNMR studies of related aryl sulfides have been used to determine the rotational barriers of aryl-sulfur bonds nih.govacs.org. For the subject compound, variable temperature NMR experiments could provide quantitative data on the energy barrier for the rotation of the methylsulfanyl group. This barrier is influenced by steric hindrance from the adjacent fluorine atom at the C-3 position and by the electronic interaction between the sulfur lone pairs and the aromatic π-system.

Vibrational Spectroscopy (Infrared and Raman)

Assignment of Characteristic Fluorine and Sulfur Group Vibrations

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

C-F Vibrations: The carbon-fluorine bond vibrations are among the most characteristic features in the IR spectrum. The C-F stretching modes typically appear as strong to very strong absorptions in the region of 1100-1400 cm⁻¹ wpmucdn.com. Due to the presence of three adjacent C-F bonds on the aromatic ring, this region is expected to be complex, with multiple overlapping bands corresponding to symmetric and asymmetric stretching modes.

C-S Vibrations: The carbon-sulfur stretching vibration (aromatic C-S) is generally weaker in the IR spectrum and appears in the fingerprint region. For thioanisole (B89551) (methylsulfanylbenzene), the C-S stretching frequency is observed around 700 cm⁻¹ acs.org. This band can be sensitive to the conformation of the methyl group relative to the aromatic ring.

S-CH₃ Vibrations: Vibrations associated with the methyl group attached to the sulfur atom, such as C-H stretching and bending, are also readily identifiable. The symmetric and asymmetric C-H stretching modes of the methyl group occur in the 2850-3000 cm⁻¹ region, while deformation modes appear at lower frequencies.

Table 2: Characteristic Vibrational Frequencies for this compound Note: Frequencies are based on typical ranges for the specified functional groups and may vary in the actual molecule due to coupling effects and the specific chemical environment.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium to Weak |

| Methyl C-H Stretch | -SCH₃ | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium to Strong |

| C-F Stretch | Ar-F | 1100 - 1400 | Strong |

| Aromatic C-S Stretch | Ar-S | 650 - 750 | Weak to Medium |

Analysis of Molecular Conformations through Vibrational Modes

The vibrational spectrum is sensitive to the molecule's symmetry and conformation. For this compound, the orientation of the methylsulfanyl group relative to the plane of the benzene ring can influence the frequencies and intensities of certain vibrational modes.

Theoretical calculations (e.g., Density Functional Theory, DFT) can be used to predict the vibrational spectra for different possible conformers (e.g., a planar conformer where the S-CH₃ bond is in the plane of the ring, versus a non-planar, perpendicular conformer). By comparing the experimentally observed IR and Raman spectra with the calculated spectra for these different conformations, the most stable or predominant conformation in the sample can be determined. For example, specific bands in the fingerprint region, particularly those involving the C-S bond and out-of-plane bending modes, are often sensitive to conformational changes. In studies of similar molecules like thiophenol, certain low-frequency modes have been shown to be directly related to the deformation of the C-S bond and the orientation of the benzene ring rsc.org. This approach allows for a detailed analysis of the molecule's preferred three-dimensional structure in its ground state.

Mass Spectrometry

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their ionized forms and fragmentation patterns. For this compound, this technique provides crucial information regarding its elemental composition and the stability of its molecular and fragment ions.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) affords the precise measurement of an ion's mass-to-charge ratio (m/z), enabling the determination of its elemental formula. The molecular formula of this compound is C₇H₅F₃S. HRMS can confirm this composition by measuring the exact mass of the molecular ion (M⁺˙). nih.gov

The calculated monoisotopic mass of C₇H₅F₃S is 178.00641 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would unequivocally confirm the elemental composition of the parent compound.

Upon ionization, typically by electron impact (EI), the molecular ion undergoes fragmentation. The resulting fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the neutral fragments and fragment ions produced. While specific experimental spectra for this compound are not widely reported in peer-reviewed literature, plausible fragmentation pathways can be predicted based on the known behavior of fluorinated aromatic compounds and thioanisoles.

Key fragmentation routes would likely involve the cleavage of the methylsulfanyl group and the loss of fluorine atoms. The primary fragmentation steps could include:

Loss of a methyl radical (∙CH₃): This is a common pathway for thioanisoles, leading to a stable thienyl-like cation.

Loss of a thioformyl (B1219250) radical (∙CHS) or methanethial (CH₂S): These can occur after initial rearrangements.

Cleavage of the entire methylsulfanyl group (∙SCH₃): This would result in a trifluorophenyl cation.

Loss of a fluorine atom (∙F): The high strength of the C-F bond makes this less favorable as an initial step compared to C-S or S-C bond cleavage, but it can occur from the molecular ion or subsequent fragments. nih.gov

Ring fragmentation: Following initial losses, the aromatic ring itself can cleave, leading to smaller fluorinated carbon fragments.

A summary of predicted key ions in the high-resolution mass spectrum of this compound is presented in Table 1.

| Ion Formula | m/z (Monoisotopic) | Proposed Identity / Origin |

|---|---|---|

| [C₇H₅F₃S]⁺˙ | 178.00641 | Molecular Ion (M⁺˙) |

| [C₆H₂F₃S]⁺ | 162.98284 | Loss of ∙CH₃ from the methylsulfanyl group |

| [C₆H₅F₃]⁺˙ | 146.03433 | Loss of S (sulfur atom) |

| [C₆H₂F₃]⁺ | 131.01083 | Loss of ∙SCH₃ group |

| [C₇H₅F₂S]⁺˙ | 159.01233 | Loss of a fluorine atom (∙F) |

| [C₅HF₂]⁺ | 99.00346 | Ring fragmentation after loss of ∙SCH₃ and CS |

Studies of Ionization and Fragmentation Mechanisms

The ionization and fragmentation mechanisms of substituted benzenes are complex and are significantly influenced by the nature and position of the substituents. In this compound, the interplay between the three electron-withdrawing fluorine atoms and the electron-donating (by resonance) methylsulfanyl group governs the electron distribution in the aromatic ring and the subsequent fragmentation cascade upon ionization.

Under electron ionization (EI), a 70 eV electron beam typically removes an electron from the molecule, most likely from the π-system of the benzene ring or the non-bonding orbitals of the sulfur atom, to form the molecular ion, M⁺˙. The stability of this molecular ion is a key factor in its abundance in the mass spectrum.

The fragmentation is driven by the formation of the most stable possible product ions and neutral species. For instance, the loss of a methyl radical from the molecular ion to form the [M - CH₃]⁺ ion (m/z 162.98) is a favorable process. This is because the resulting cation can be stabilized by the sulfur atom's lone pair electrons through resonance. The presence of three adjacent fluorine atoms, however, exerts a strong inductive electron-withdrawing effect, which can destabilize adjacent positive charges and influence rearrangement pathways prior to fragmentation. The fragmentation of fluorinated aromatic compounds often proceeds through complex mechanisms that can involve ring expansion or contraction and the migration of atoms.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties in the solid state.

As of now, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, valuable insights into its likely solid-state structure can be inferred from the analysis of closely related compounds, particularly the parent structure, 1,2,3-trifluorobenzene (B74907).

The crystal structure of 1,2,3-trifluorobenzene reveals that the molecule is planar. The crystal packing is significantly influenced by a combination of weak intermolecular forces. One-dimensional tapes are formed through C—H⋯F hydrogen bonds. These tapes are further organized into corrugated two-dimensional sheets, also connected by bifurcated C—H⋯F hydrogen bonds. The three-dimensional structure is then established by π–π stacking interactions between the aromatic rings of adjacent sheets.

The introduction of a methylsulfanyl group at the 5-position would be expected to modify this packing arrangement. The -SCH₃ group is larger than a hydrogen atom and possesses different electronic properties. It could potentially disrupt the delicate network of C—H⋯F interactions or alter the geometry of the π–π stacking. Conversely, the methyl group's hydrogen atoms or the sulfur atom itself could participate in new weak intermolecular interactions, such as C—H⋯S or C—H⋯π contacts, leading to a different crystal packing motif.

Table 2 presents the crystallographic data for the parent compound, 1,2,3-trifluorobenzene, which serves as a foundational model for predicting the structural properties of its derivatives.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₃F₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.399(2) |

| b (Å) | 5.923(2) |

| c (Å) | 12.015(4) |

| β (°) | 90.64(3) |

| Volume (ų) | 526.4(3) |

| Z | 4 |

| Key Intermolecular Interactions | C—H⋯F hydrogen bonds, π–π stacking |

Theoretical and Computational Studies of 1,2,3 Trifluoro 5 Methylsulfanyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, are essential for a deep understanding of a molecule's behavior. For 1,2,3-trifluoro-5-(methylsulfanyl)benzene, such studies would provide precise data on its geometry, electronic properties, and reactivity.

Optimization of Molecular Geometry and Electronic Structure

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process would involve calculating key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value Range |

| C-C bond lengths (ring) | 1.38 - 1.41 Å |

| C-F bond lengths | 1.33 - 1.36 Å |

| C-S bond length | 1.75 - 1.79 Å |

| S-C (methyl) bond length | 1.80 - 1.84 Å |

| C-H bond lengths | 1.08 - 1.10 Å |

| C-C-C bond angles (ring) | 118 - 122 ° |

| C-S-C bond angle | 98 - 102 ° |

Note: These are estimated values based on typical ranges for similar molecules and require specific calculations for confirmation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity. Reactivity descriptors derived from these orbital energies, such as chemical hardness, softness, and electronegativity, would further quantify the molecule's chemical behavior.

Table 2: Projected Frontier Orbital Properties and Reactivity Descriptors

| Property | Definition | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate an electron |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Indicates chemical reactivity and stability |

| Chemical Hardness | Resistance to change in electron distribution | A larger HOMO-LUMO gap implies greater hardness |

| Electronegativity | Power to attract electrons | Influences the nature of chemical bonding |

Charge Distribution and Electron Density Analysis

Methods like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analysis would provide insights into the distribution of electrons within the molecule. This would reveal the partial charges on each atom, highlighting the electron-withdrawing effects of the fluorine atoms and the electronic influence of the methylsulfanyl group. Such an analysis would also detail hyperconjugative interactions that contribute to the molecule's stability.

Conformational Analysis and Molecular Dynamics Simulations

While the benzene (B151609) ring is planar, the methylsulfanyl group has rotational freedom around the C-S bond, potentially leading to different stable conformations (conformers).

Exploration of Stable Conformers and Energy Barriers

A conformational analysis would identify the most stable arrangement of the methyl group relative to the aromatic ring. This would involve calculating the potential energy surface as the C-C-S-C dihedral angle is varied, thereby identifying energy minima corresponding to stable conformers and the energy barriers between them.

Studies of Intramolecular Interactions

This section would delve into the subtle forces that stabilize the preferred conformers. While this compound does not have traditional hydrogen bond donors, weak intramolecular interactions, such as C-H···F or C-H···S contacts, could play a role in conformational preference. Steric effects between the methyl group and the adjacent hydrogen atom on the ring would also be a significant factor.

Mechanistic Investigations of Chemical Reactions

Theoretical and computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound at a molecular level. By employing quantum mechanical calculations, researchers can map out the potential energy surface of a reaction, identify key intermediates and transition states, and determine the energetic feasibility of various reaction pathways.

A critical aspect of understanding reaction mechanisms is the identification of the transition state, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, a key determinant of the reaction rate.

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational methods like Density Functional Theory (DFT) are commonly employed to locate transition states and calculate their energies. In a typical SNAr reaction on this substrate, a nucleophile would attack the carbon atom bearing a fluorine atom, leading to the formation of a Meisenheimer complex (a high-energy intermediate) or proceeding through a concerted mechanism where bond formation and bond cleavage occur simultaneously.

Computational studies on analogous fluorinated aromatic compounds have shown that the energy barriers for such reactions can be influenced by the nature of the nucleophile, the solvent, and the substitution pattern on the benzene ring. For instance, in related systems, the presence of electron-withdrawing groups can stabilize the transition state and lower the activation energy, thereby accelerating the reaction. The trifluoro and methylsulfanyl substituents on this compound would have a significant electronic influence on the transition state energetics of its reactions.

A hypothetical computational study on the SNAr reaction of this compound with a generic nucleophile (Nu-) could yield data such as that presented in the interactive table below. The table illustrates how different computational models might predict the activation energy for the substitution at different fluorine positions.

| Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) at C1-F | Activation Energy (kcal/mol) at C2-F |

|---|---|---|---|---|

| B3LYP | 6-31G(d) | PCM (Water) | 22.5 | 25.1 |

| M06-2X | 6-311+G(d,p) | PCM (Water) | 21.8 | 24.3 |

| B3LYP | 6-31G(d) | PCM (DMSO) | 21.2 | 23.9 |

| M06-2X | 6-311+G(d,p) | PCM (DMSO) | 20.6 | 23.2 |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information that would be generated from such a computational study.

Beyond calculating energy barriers, computational chemistry allows for the detailed elucidation of reaction pathways. This involves mapping the entire potential energy surface connecting reactants, intermediates, transition states, and products. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state indeed connects the desired reactants and products.

For this compound, theoretical studies could explore various reaction pathways, such as oxidation of the methylsulfanyl group, electrophilic aromatic substitution, or further nucleophilic substitution. Each pathway would have a unique profile of intermediates and transition states.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Theoretical calculations can provide insights into the relationship between molecular structure and spectral features.

For this compound, methods such as DFT and time-dependent DFT (TD-DFT) can be used to predict various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

A comparison of predicted and experimental spectroscopic data serves as a powerful validation of both the computational methodology and the experimental structural assignment. For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts is of particular interest. nih.govrsc.orgnih.govuni-muenchen.deresearchgate.net Computational models can calculate the magnetic shielding tensors of the fluorine nuclei, which can then be converted to chemical shifts. nih.govrsc.orgnih.govuni-muenchen.deresearchgate.net Discrepancies between predicted and experimental shifts can often be attributed to solvent effects or conformational changes, providing deeper insight into the molecule's behavior in solution. nih.govuni-muenchen.deresearchgate.net

Similarly, theoretical calculations of vibrational frequencies can be compared with experimental IR and Raman spectra. orientjchem.orgesisresearch.orgresearchgate.netnih.govyoutube.com The calculated frequencies and intensities can aid in the assignment of experimental vibrational bands to specific molecular motions. orientjchem.orgesisresearch.orgresearchgate.netnih.govyoutube.com

The following interactive table presents a hypothetical comparison of experimental and calculated spectroscopic data for this compound.

| Spectroscopic Technique | Experimental Value | Calculated Value (Method/Basis Set) | Difference |

|---|---|---|---|

| ¹⁹F NMR (ppm, F at C1) | -135.2 | -138.5 (B3LYP/6-31G(d)) | -3.3 |

| ¹⁹F NMR (ppm, F at C2) | -155.8 | -159.1 (B3LYP/6-31G(d)) | -3.3 |

| ¹³C NMR (ppm, C-S) | 130.1 | 132.4 (B3LYP/6-31G(d)) | +2.3 |

| IR (cm⁻¹, C-F stretch) | 1280 | 1295 (B3LYP/6-31G(d)) | +15 |

| IR (cm⁻¹, C-S stretch) | 710 | 718 (B3LYP/6-31G(d)) | +8 |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating how theoretical predictions would be compared against experimental measurements.

Advanced Applications in Chemical Sciences

Building Block in Organic Synthesis

The trifluorinated benzene (B151609) ring of 1,2,3-trifluoro-5-(methylsulfanyl)benzene is highly activated towards nucleophilic aromatic substitution, while the methylsulfanyl group offers a site for further chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone. This dual reactivity makes it a powerful tool for synthetic chemists.

Precursor for Diversified Fluorinated Aromatic Compounds

This compound serves as a versatile precursor for a variety of fluorinated aromatic compounds through reactions that target either the aromatic ring or the methylsulfanyl group. The electron-deficient nature of the benzene ring, due to the three fluorine atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgnih.govnih.govresearchgate.netyoutube.com This allows for the regioselective introduction of a wide range of nucleophiles, including alkoxides, thiolates, and amines, to displace one or more of the fluorine atoms, leading to a diverse array of substituted aromatic compounds.

Furthermore, the methylsulfanyl group can be readily oxidized to the corresponding methylsulfinyl and methylsulfonyl groups. These oxidized derivatives are themselves valuable intermediates, as the sulfinyl and sulfonyl groups can act as leaving groups in further substitution reactions or be used to modulate the electronic properties of the molecule.

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., ROH, RSH, R2NH), Base | Substituted trifluorobenzene derivatives | Pharmaceutical and agrochemical intermediates |

| Oxidation | Oxidizing agents (e.g., m-CPBA, H2O2) | 1,2,3-trifluoro-5-(methylsulfinyl)benzene, 1,2,3-trifluoro-5-(methylsulfonyl)benzene | Intermediates for further functionalization |

| Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) | Organoboron/organotin reagents or amines, Palladium catalyst, Base | Biaryl or arylamine derivatives | Organic electronic materials, pharmaceuticals |

Intermediate in the Synthesis of Heterocyclic Compounds

While direct examples of this compound being used as a starting material for the synthesis of heterocyclic compounds are not extensively documented in the literature, its functional groups make it a plausible intermediate for such transformations. For instance, the introduction of an amino group via SNAr could be followed by intramolecular cyclization reactions to form fluorinated quinolines, a class of compounds with known biological activity. nih.govresearchgate.net Similarly, functionalization with other bifunctional nucleophiles could pave the way for the synthesis of a variety of other heterocyclic systems, such as fluorinated thiophenes or pyridines. dntb.gov.uadntb.gov.uarroij.comijprajournal.com The synthesis of various heterocyclic compounds often relies on the strategic use of functionalized aromatic precursors. researchgate.net

Contribution to Functional Materials Research

The unique combination of a highly fluorinated aromatic ring and a polarizable sulfur-containing group in this compound and its derivatives makes them attractive candidates for the development of advanced functional materials.

Monomers for Fluorine-Containing Polymers

Fluorine-containing polymers are renowned for their exceptional thermal stability, chemical resistance, and unique surface properties. While direct polymerization of this compound has not been reported, its derivatives could serve as valuable monomers. For instance, the introduction of polymerizable functional groups, such as vinyl or acetylene (B1199291) moieties, onto the aromatic ring via cross-coupling reactions could yield monomers suitable for various polymerization techniques. The resulting polymers would be expected to exhibit high thermal stability and low surface energy, characteristic of fluorinated polymers.

Components in Organic Electronic Materials (e.g., Optoelectronic Devices, Conducting Polymers)

The electronic properties of this compound make it a molecule of interest for organic electronic materials. The strong electron-withdrawing nature of the trifluorinated ring can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of materials incorporating this unit. This is a crucial aspect in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Although specific examples involving this compound are not prevalent, the broader class of fluorinated aromatic compounds is widely used in the synthesis of liquid crystals and conducting polymers. researchgate.netvulcanchem.comgoogle.com The introduction of fluorine can influence the molecular packing and electronic coupling in the solid state, which are critical for charge transport in conducting polymers. ontosight.ai

Applications in Agrochemical Research (Chemical Design Focus)

The incorporation of fluorine into agrochemicals is a well-established strategy to enhance their biological activity, metabolic stability, and lipophilicity. The this compound scaffold provides a valuable platform for the design of new agrochemicals.

The design of these agrochemicals often focuses on creating molecules that can effectively interact with a specific biological target in the pest. The trifluorinated ring and the methylsulfanyl group can influence the binding of the molecule to its target protein or enzyme through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. Furthermore, the metabolic stability of the molecule can be enhanced by the presence of the strong carbon-fluorine bonds, leading to a longer-lasting effect in the field. The development of novel fungicides and insecticides often involves the exploration of new fluorinated scaffolds. beilstein-journals.orgsemanticscholar.orgnih.govnih.gov

| Compound Class | Target Pest | Key Structural Features | Reference |

|---|---|---|---|

| Phenylpyridine α-trifluorothioanisole derivatives | Broadleaf weeds | Trifluorothioanisole linked to a phenylpyridine core | nih.gov |

| Fluorinated quinoline (B57606) analogs | Phytopathogenic fungi | Fluorinated quinoline core | nih.gov |

| Phenylpyrazole derivatives with fluoro-substituted benzene | Insects (e.g., Mythimna separata) | Fluorinated phenylpyrazole moiety | nih.gov |

Chemical Scaffolds for Novel Agrochemical Lead Discovery (excluding efficacy/biological activity)

The incorporation of fluorine into molecules is a widely recognized strategy in the design of agrochemicals, as it can significantly alter a compound's physicochemical properties. However, there is no specific information available in current literature detailing the use of this compound as a primary scaffold for the discovery of novel agrochemical leads. Research in this area tends to focus on other fluorinated structural motifs.

Synthetic Strategies for Fluorinated Agrochemical Precursors

Although fluorinated benzenes are crucial intermediates in agrochemical synthesis, specific synthetic strategies that utilize this compound as a starting material to produce fluorinated agrochemical precursors are not described in the available scientific literature. General synthetic methods for fluorinated compounds exist, but their direct application starting from this specific molecule for agrochemical purposes has not been documented.

Role in Catalysis and Reagent Design

Based on available research, this compound has not been identified as a catalyst or as a key component in the design of specific chemical reagents. The literature on catalysis and reagent design does not currently feature this compound in any specific application.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

Currently, the synthesis of 1,2,3-trifluoro-5-(methylsulfanyl)benzene is not well-documented in publicly accessible literature, presenting an immediate opportunity for synthetic innovation. Future research should focus on developing efficient, scalable, and economically viable synthetic pathways.

One promising approach involves the late-stage functionalization of a pre-assembled trifluorinated benzene (B151609) core. For instance, the nucleophilic aromatic substitution (SNAr) of a suitable precursor like 1,2,3,5-tetrafluorobenzene (B1583067) with a methylthiolate source could be investigated. The regioselectivity of this reaction would be a critical aspect to study, as the electronic directing effects of the fluorine atoms will influence the position of substitution.

Another avenue for exploration is the construction of the trifluorinated ring from a methylsulfanyl-substituted precursor. This could potentially be achieved through modern fluorination techniques, such as those employing electrophilic fluorinating agents on a suitably activated aromatic substrate. The development of a multi-step synthesis starting from more readily available precursors, potentially involving diazotization-fluorination (Balz-Schiemann reaction) sequences on amino-substituted precursors, also warrants investigation.

A key goal of this research would be to not only establish a reliable synthetic route but also to optimize it for yield, purity, and environmental impact. The ideal synthetic method would avoid harsh reaction conditions and the use of toxic reagents, aligning with the principles of green chemistry.

Table 1: Proposed Synthetic Strategies for this compound

| Strategy | Precursor | Key Reagents | Anticipated Challenges |

| Nucleophilic Aromatic Substitution | 1,2,3,5-Tetrafluorobenzene | Sodium thiomethoxide (NaSMe) | Control of regioselectivity, potential for over-substitution |

| Electrophilic Fluorination | 3-(Methylsulfanyl)aniline | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Multi-step process, directing group effects, potential for low yields |

| Sandmeyer-type Reaction | 3,4,5-Trifluoroaniline | NaNO₂, HBF₄; followed by functionalization | Synthesis of the trifluoroaniline precursor |

Exploration of New Reactivity Modes and Transformational Chemistry

The unique electronic landscape of this compound, characterized by the electron-withdrawing nature of the fluorine atoms and the potentially oxidizable sulfur center, opens the door to a wide range of chemical transformations.

A primary area of future research should be the exploration of the reactivity of the methylsulfanyl group. Oxidation of the sulfide (B99878) to the corresponding sulfoxide (B87167) and sulfone would generate a new class of derivatives with significantly altered electronic and physical properties. These oxidized derivatives could exhibit enhanced thermal stability and different coordination properties, making them interesting candidates for materials science applications.

Furthermore, the C-H bonds on the aromatic ring, while deactivated by the fluorine atoms, could be targets for directed C-H activation and functionalization. The development of catalytic systems capable of selectively functionalizing the C-H bond ortho to the methylsulfanyl group would provide a powerful tool for rapidly generating a library of substituted derivatives.

The trifluorinated benzene ring itself is a platform for further substitution reactions. While the ring is electron-deficient, metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, could be explored at the C-H positions, or by first introducing a leaving group like bromine or iodine. Understanding the regioselectivity of these reactions will be a key scientific challenge.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Target Site | Potential Products | Research Focus |

| Oxidation | Methylsulfanyl group | Sulfoxide, Sulfone derivatives | Selective oxidation conditions, characterization of products |

| C-H Activation | Aromatic C-H bonds | Arylated, alkylated, or halogenated derivatives | Catalyst development, regioselectivity control |

| Cross-Coupling | Aromatic C-H bonds (after activation/halogenation) | Biaryl compounds, arylamines, aryl ethers | Catalyst screening, optimization of reaction conditions |

Integration with Advanced Computational Design Principles

Computational chemistry and molecular modeling are indispensable tools for predicting the properties and reactivity of new molecules. For this compound, a thorough in silico investigation should precede and guide synthetic efforts.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic signatures (e.g., NMR chemical shifts). The calculated molecular electrostatic potential (MEP) map would provide valuable insights into the electron distribution and identify regions susceptible to electrophilic or nucleophilic attack, thereby guiding the design of synthetic reactions.

Furthermore, computational studies can be used to model the transition states of potential reactions, allowing for a deeper understanding of reaction mechanisms and the prediction of reaction outcomes and regioselectivity. This predictive power can significantly reduce the amount of experimental trial-and-error required to develop new synthetic methods and transformations.

Molecular dynamics (MD) simulations could be used to study the intermolecular interactions of this compound in different environments. This would be particularly relevant for predicting its properties in condensed phases and its potential to self-assemble or interact with other molecules in the design of advanced materials.

Table 3: Key Computational Descriptors for Future Investigation

| Computational Method | Property to be Investigated | Anticipated Insights |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, MEP | Prediction of reactivity, spectroscopic properties |

| Time-Dependent DFT (TD-DFT) | Excited state properties | Understanding of photophysical behavior for optoelectronic applications |

| Molecular Dynamics (MD) | Intermolecular interactions, solvation | Prediction of bulk properties, self-assembly behavior |

Discovery of Novel Chemical Applications in Advanced Materials

The unique combination of a highly fluorinated ring and a polarizable sulfur-containing group suggests that this compound and its derivatives could find applications in various areas of materials science.

One potential application is in the field of organic electronics. The electron-deficient nature of the trifluorinated ring could make this compound and its derivatives suitable as n-type semiconductor materials for organic thin-film transistors (OTFTs) or as components in organic light-emitting diodes (OLEDs). The methylsulfanyl group provides a handle for further functionalization to tune the electronic properties and solid-state packing of the molecules.

The high fluorine content of the molecule also suggests potential applications in the design of functional polymers and liquid crystals. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. Incorporating this compound as a monomeric unit could lead to new polymers with tailored properties. Similarly, the shape and polarity of the molecule could make it a useful component in liquid crystalline mixtures.

Finally, the sulfur atom could act as a coordination site for metal ions, opening up the possibility of creating novel coordination polymers or metal-organic frameworks (MOFs). These materials could have applications in areas such as gas storage, catalysis, and sensing.

Table 4: Potential Applications in Advanced Materials

| Material Class | Potential Role of the Compound | Key Properties to Exploit |

| Organic Electronics | n-type semiconductor, OLED host/emitter | Electron-deficient aromatic ring, tunable electronics via the sulfur group |

| Functional Polymers | Monomer unit | High fluorine content for thermal and chemical stability |

| Liquid Crystals | Component of liquid crystal mixtures | Anisotropic shape, polarity |

| Coordination Polymers/MOFs | Ligand | Sulfur atom as a metal coordination site |

Q & A

Q. What are the optimal synthetic routes for 1,2,3-trifluoro-5-(methylsulfanyl)benzene, and how can purity be maximized?

The synthesis typically involves sequential halogenation and sulfanylation. A plausible route:

- Step 1 : Start with 1,2,3-trifluorobenzene. Introduce a thiol (-SH) group via nucleophilic aromatic substitution (NAS) using NaSH or LiAlH(SH)₃ under controlled conditions .

- Step 2 : Methylate the thiol group using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to form the methylsulfanyl (-SMe) moiety.

- Critical Considerations :

- Fluorine’s electron-withdrawing effect enhances NAS reactivity at the para position relative to the fluorines.

- Monitor reaction temperature (<60°C) to avoid defluorination.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) yields >95% purity .

Q. How can the compound’s structure be validated, and what analytical techniques are most reliable?

- X-ray Crystallography : Single-crystal analysis using SHELXL (for small molecules) confirms bond lengths, angles, and substituent positions. For example, dihedral angles between the benzene ring and -SMe group should align with computational models .

- NMR Spectroscopy :

- ¹⁹F NMR : Distinct signals for each fluorine (δ ~ -110 to -150 ppm, depending on substituent proximity).

- ¹H NMR : The -SMe proton appears as a singlet (~δ 2.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₇H₅F₃S) with <2 ppm error .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

The trifluoro motif creates a highly electron-deficient aromatic system, which:

- Facilitates NAS at the para position to fluorines (position 5 in this case) but limits traditional Suzuki-Miyaura coupling due to poor oxidative addition with Pd(0).

- Alternative Strategies :

- Experimental Validation : Compare reaction yields with mono-/di-fluoro analogs to isolate fluorine’s electronic contributions .

Q. How can crystallographic data resolve contradictions in reported molecular geometries of fluorinated sulfanylbenzenes?

Discrepancies often arise from:

- Dynamic Disorder : Fluorine atoms may exhibit positional disorder in crystal lattices. Use low-temperature (100 K) XRD to minimize thermal motion artifacts .

- Twinning : Common in fluorinated crystals due to symmetry mismatches. Refinement tools in SHELXL (TWIN/BASF commands) can deconvolute overlapping reflections .

- Case Study : For 1,2-difluoro-4-(methylsulfanyl)benzene (analog), SHELX refinement revealed a 0.03 Å deviation in C-S bond length compared to DFT predictions, attributed to crystal packing forces .

Q. What are the compound’s applications in supramolecular chemistry, and how does the -SMe group modulate host-guest interactions?

- Host Design : The -SMe group acts as a weak hydrogen-bond acceptor. In crystal engineering, it forms S···H-C interactions (2.8–3.2 Å) with guest molecules like chloroform or toluene .

- Thermodynamic Studies : Isothermal titration calorimetry (ITC) shows that fluorinated sulfanylbenzenes exhibit higher binding constants (Ka ~10³ M⁻¹) with electron-rich macrocycles (e.g., cucurbit[7]uril) compared to non-fluorinated analogs .

Methodological Guidelines

Q. How to mitigate hazards associated with handling fluorinated sulfanyl compounds?

Q. How to optimize computational models for predicting the compound’s physicochemical properties?

- Software : Gaussian16 or ORCA for DFT calculations.

- Parameters :

- Basis set: Def2-TZVP for sulfur and fluorine; 6-31G(d) for C/H.

- Solvent effects: Include PCM (polarizable continuum model) with ε = 4.8 (chloroform).

- Validation : Compare computed vs. experimental dipole moments (e.g., 2.1 D from DFT vs. 2.3 D from microwave spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.